Product packaging for N-[(2-methylphenyl)carbamothioyl]acetamide(Cat. No.:CAS No. 14185-60-5)

N-[(2-methylphenyl)carbamothioyl]acetamide

Cat. No.: B182178
CAS No.: 14185-60-5
M. Wt: 208.28 g/mol
InChI Key: BKZLZUAYGACVIP-UHFFFAOYSA-N
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Description

N-[(2-methylphenyl)carbamothioyl]acetamide is a chemical compound offered for research purposes. Structurally, it features a thiourea moiety (carbamothioyl) linked to an acetamide group and a 2-methylphenyl ring. Thiourea derivatives are of significant interest in medicinal chemistry and chemical biology research due to their diverse biological activities. Compounds with similar structures have been investigated for various potential applications, including serving as intermediates in the synthesis of heterocyclic compounds with reported biological activity. Related research compounds have shown promise in areas such as antimicrobial and antioxidant studies, though the specific profile of this compound requires further investigation. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for verifying all specifications and applications prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2OS B182178 N-[(2-methylphenyl)carbamothioyl]acetamide CAS No. 14185-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methylphenyl)carbamothioyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-7-5-3-4-6-9(7)12-10(14)11-8(2)13/h3-6H,1-2H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZLZUAYGACVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=S)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383126
Record name Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14185-60-5
Record name Acetamide, N-[[(2-methylphenyl)amino]thioxomethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Mechanisms

Established Synthetic Pathways for Acylthioureas

The most common and reliable methods for synthesizing acylthioureas involve the use of acyl isothiocyanates, which can be prepared and used in situ or isolated before reacting with an appropriate amine.

Isothiocyanate-mediated synthesis is the cornerstone of N-acylthiourea production due to its efficiency and versatility. This approach involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

A direct and straightforward method for the synthesis of N-substituted acylthioureas involves the reaction of a pre-formed or in situ generated acetyl isothiocyanate with a substituted aniline (B41778). In the specific case of N-[(2-methylphenyl)carbamothioyl]acetamide, acetyl isothiocyanate is treated with 2-methylaniline.

The reaction mechanism proceeds via the nucleophilic attack of the amino group of 2-methylaniline on the electrophilic carbon of the isothiocyanate functionality in acetyl isothiocyanate. This addition reaction forms the N-acylthiourea product. The general scheme for this synthesis is a common approach for preparing various substituted acylthioureas. uran.ua

Reaction Scheme:

Step 1: Acetyl isothiocyanate provides the acetylthiourea backbone.

Step 2: The lone pair of electrons on the nitrogen atom of 2-methylaniline attacks the central carbon of the isothiocyanate group.

Step 3: A proton transfer results in the final product, this compound.

This method is advantageous due to its atom economy and the direct formation of the desired product.

One of the most widely employed and versatile methods for the synthesis of N-acylthioureas is a one-pot or stepwise procedure starting from an acid chloride. nih.gov This pathway involves the in situ generation of an acyl isothiocyanate, which is then immediately trapped by an amine. For the synthesis of this compound, the process begins with acetyl chloride.

The synthesis proceeds in two main stages:

Formation of Acetyl Isothiocyanate: Acetyl chloride is reacted with a thiocyanate salt, typically potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in an anhydrous solvent like acetone or acetonitrile. nih.govnih.gov The thiocyanate ion acts as a nucleophile, displacing the chloride from the acetyl chloride to form acetyl isothiocyanate. nih.gov

Reaction with Amine: The resulting acetyl isothiocyanate is not isolated but is directly treated with 2-methylaniline. The amine's nucleophilic nitrogen attacks the isothiocyanate's electrophilic carbon, leading to the formation of this compound. nih.gov

This method is highly adaptable for creating a diverse library of acylthiourea derivatives by simply varying the starting acid chloride and amine. nih.gov The reaction conditions are generally mild, and the yields are often good to excellent.

ReagentRoleSolvent
Acetyl ChlorideAcyl group sourceAnhydrous Acetone
Potassium/Ammonium ThiocyanateThiocyanate sourceAnhydrous Acetone
2-MethylanilineAmine nucleophileAnhydrous Acetone

Alternative Synthetic Routes

While isothiocyanate-mediated syntheses are dominant, alternative, though less common, routes for the preparation of acylthioureas have been reported. These pathways often involve different types of reactive intermediates.

An alternative pathway for the synthesis of acylthioureas involves the use of aminothiocarbonylimidoyl chlorides. conicet.gov.ar This method represents a more specialized approach. The reaction sequence involves treating an aminothiocarbonylimidoyl chloride with potassium thiocyanate, followed by a hydrolysis step to yield the final acylthiourea product. conicet.gov.ar This route is not as commonly cited as the isothiocyanate-based methods but provides another synthetic option for accessing the acylthiourea core structure.

Another alternative synthetic strategy involves the reaction of N-acyl aminoimidoyl chlorides with hydrogen sulfide (B99878) (H₂S). Imidoyl chlorides are known to react with hydrogen sulfide to produce thioamides. In this proposed pathway, the N-acyl aminoimidoyl chloride would serve as the precursor. The reaction with H₂S would likely involve the nucleophilic attack of the hydrosulfide ion on the imidoyl chloride carbon, leading to the displacement of the chloride and the formation of a thiocarbonyl group, a key structural feature of the target acylthiourea. While the general reactivity of imidoyl chlorides with H₂S is established, this specific application for the synthesis of N-acylthioureas is less documented in mainstream literature compared to the established isothiocyanate routes.

Acyl Iodides Reacting with Thiourea (B124793)

The reaction between acyl iodides and thiourea provides a direct route to N-acylthioureas. Specifically, acetyl iodide reacts with thiourea at room temperature to yield the corresponding N-acetyl derivative. mdpi.com This reaction is significant as it demonstrates the reactivity of acyl iodides in forming the N-acyl bond with the thiourea backbone. The reaction can be influenced by temperature and the structure of the sulfur-containing reactant, which can lead to either S- or N-acetylated products. mdpi.com

Optimized Reaction Conditions and Parameters

The efficiency and yield of N-acylthiourea synthesis are highly dependent on the reaction conditions. Optimization of parameters such as solvent, catalysts, bases, temperature, and reaction time is crucial for maximizing product formation.

Solvent Effects on Reaction Yields

The choice of solvent plays a critical role in the synthesis of N-acylthiourea derivatives. The polarity and nature of the solvent can significantly influence the reaction rate and yield. For instance, in the synthesis of N-naphthoyl thiourea derivatives, acetonitrile was found to be a superior solvent compared to other polar and non-polar solvents.

Table 1: Effect of Different Solvents on the Yield of a Thiourea Derivative

Solvent Yield (%)
Acetonitrile 85
Dichloromethane (DCM) 70
N,N-Dimethylformamide (DMF) 65
Ethanol (EtOH) 60
1,4-Dioxane 55

This table is generated based on data from similar thiourea derivative syntheses to illustrate the impact of solvent selection.

Influence of Bases and Catalysts

The addition of bases and catalysts can have a profound impact on the synthesis of N-acylthioureas. Phase-transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), have been shown to significantly improve reaction yields. In one study, the use of TBAB increased the yield of an N-acylthiourea derivative from 41% to 76%. mdpi.comresearchgate.net This enhancement is attributed to the catalyst's ability to facilitate the transfer of reactants between different phases in a heterogeneous reaction system. mdpi.com

Bases like pyridine and triethylamine (Et₃N) can also be employed in these syntheses. nih.gov However, their effect can be complex. In some cases, an acid scavenger was found to have an impeding effect on the reaction's yield, suggesting that the in-situ generated acid might play a role in the reaction mechanism. nih.gov

Table 2: Influence of a Catalyst on the Yield of an N-Acylthiourea Derivative

Condition Yield (%)
Without Catalyst 41
With TBAB Catalyst 76

This table illustrates the significant increase in product yield with the use of a phase-transfer catalyst. mdpi.comresearchgate.net

Temperature and Time Optimization

Optimizing the reaction temperature and duration is essential for achieving high yields and minimizing side product formation. The synthesis of N-acylthioureas often involves a two-step process where an acyl chloride is first reacted with a thiocyanate salt, typically refluxed for about an hour. This is followed by the addition of the amine and a subsequent heating period of around two hours. mdpi.com

In some synthetic approaches, particularly those utilizing ultrasonic irradiation, elevating the temperature does not necessarily lead to improved yields. For instance, increasing the temperature from 23 °C to 50 °C was found to have an insignificant effect on the reaction yield and rate. nih.gov This suggests that for certain methodologies, ambient temperature is sufficient for the reaction to proceed efficiently.

Table 3: General Time Optimization for N-Acylthiourea Synthesis

Reaction Step Typical Duration
Formation of Acyl Isothiocyanate 1 hour (reflux)
Reaction with Amine 2 hours (heating)

This table provides a general timeline for the key steps in N-acylthiourea synthesis. mdpi.com

Proposed Reaction Mechanisms for Thiourea Formation

The formation of N-acylthioureas, such as this compound, generally proceeds through a two-step mechanism. The first step involves the reaction of an acyl chloride (like acetyl chloride) with a thiocyanate salt (such as ammonium or potassium thiocyanate) to form an acyl isothiocyanate intermediate in situ. nih.govnih.gov This highly reactive intermediate is then subjected to a nucleophilic attack by an amine (in this case, 2-methylaniline). nih.govresearchgate.net The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of the N-acylthiourea product. nih.govresearchgate.net

Regioselective Synthesis Pathways

In the synthesis of N-acylthioureas from unsymmetrical thioureas, the regioselectivity of the acylation is a critical aspect. Research has shown that the N-acylation is regioselective and occurs on the nitrogen atom of the amine that has a lower pKa value. researchgate.net This principle is governed by the higher acidity of the corresponding amine, which makes its conjugate base a better nucleophile for the acylation reaction. researchgate.net

For example, aromatic amines like aniline (pKa 4.61) and p-bromoaniline (pKa 3.86) are more acidic than aliphatic amines such as benzylamine (pKa 9.41) and cyclohexylamine (pKa 10.66). researchgate.net Consequently, in a reaction involving a thiourea with both an aromatic and an aliphatic amine substituent, the acylation will preferentially occur on the nitrogen atom of the aromatic amine. researchgate.net This regioselectivity is crucial for the controlled synthesis of specific N-acylthiourea isomers.

Table 4: pKa Values of Various Amines Influencing Regioselectivity

Amine pKa
p-Bromoaniline 3.86
Aniline 4.61
Benzylamine 9.41
Cyclohexylamine 10.66

This table provides the pKa values for several amines, illustrating the differences in acidity that direct the regioselective acylation of unsymmetrical thioureas. researchgate.net

Intermediate Formation and Transformation

The synthesis of this compound is a well-established process in organic chemistry, primarily proceeding through a two-step reaction sequence that involves the formation and subsequent transformation of a highly reactive intermediate. This methodology is characteristic of the synthesis of many N-acyl thiourea derivatives.

Step 1: Formation of the Acetyl Isothiocyanate Intermediate

The initial step involves the reaction of an acetyl halide, typically acetyl chloride, with a thiocyanate salt. Ammonium thiocyanate or potassium thiocyanate are commonly employed for this purpose. This reaction is a nucleophilic substitution at the acyl carbon of acetyl chloride. The thiocyanate ion (SCN⁻), being an ambient nucleophile, attacks the electrophilic carbonyl carbon of the acetyl chloride. The chloride ion is subsequently displaced, leading to the formation of the acetyl isothiocyanate intermediate. This intermediate is a key component in the synthesis, acting as an electrophile in the subsequent step.

The formation of acetyl isothiocyanate can be represented by the following reaction:

CH₃COCl + KSCN → CH₃CONCS + KCl

This reaction is typically carried out in an anhydrous solvent, such as acetone or acetonitrile, to prevent the hydrolysis of the acetyl chloride and the intermediate acetyl isothiocyanate.

Step 2: Nucleophilic Addition of 2-Methylaniline

Once the acetyl isothiocyanate intermediate is formed, the next step is its transformation into the final product through a reaction with 2-methylaniline (o-toluidine). The nitrogen atom of the amino group in 2-methylaniline possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilic nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S) in the acetyl isothiocyanate intermediate.

This nucleophilic addition results in the formation of a new carbon-nitrogen bond and a subsequent rearrangement of electrons within the intermediate structure, leading to the formation of the stable this compound. The reaction mechanism involves the lone pair of the amine's nitrogen attacking the central carbon of the isothiocyanate. The pi electrons from the C=S bond then shift to the sulfur atom, and the pi electrons from the N=C bond shift to the nitrogen atom, which then abstracts a proton from the attacking amine, yielding the final product.

The transformation of the intermediate can be depicted as:

CH₃CONCS + H₂N-C₆H₄-CH₃ → CH₃CONHCSNH-C₆H₄-CH₃

This step is also typically performed in an anhydrous organic solvent to ensure the reaction proceeds efficiently to completion.

Detailed Research Findings

The synthesis of N-acyl thiourea derivatives through the isothiocyanate intermediate is a widely adopted method due to its efficiency and versatility. mdpi.com Research on similar syntheses, such as that of N–((2–acetylphenyl)carbamothioyl)benzamide, confirms this two-stage mechanism. In that synthesis, benzoyl isothiocyanate is first formed from benzoyl chloride and potassium thiocyanate, which then reacts with 1-(2-aminophenyl)ethan-1-one. This provides a strong parallel to the synthesis of this compound.

The reactivity of the acyl isothiocyanate intermediate is crucial for the success of the synthesis. The electron-withdrawing nature of the adjacent acyl group enhances the electrophilicity of the isothiocyanate carbon, making it highly susceptible to nucleophilic attack by the amine.

Below is a data table summarizing the key reactants and intermediates in the synthesis of this compound.

Reactant/Intermediate Chemical Formula Role in the Reaction
Acetyl ChlorideCH₃COClAcylating agent
Potassium ThiocyanateKSCNSource of thiocyanate ion
Acetyl IsothiocyanateCH₃CONCSElectrophilic intermediate
2-MethylanilineC₇H₉NNucleophilic reactant

Advanced Structural Characterization and Analysis

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such studies provide precise information on molecular conformation, bond lengths, and bond angles, which are fundamental to understanding the compound's chemical behavior.

Determination of Molecular Conformation and Geometry

Studies on closely related N-carbamothioylacetamide derivatives reveal a consistent geometric pattern. For instance, in the analogous compound N-(2-Nitrophenylcarbamothioyl)acetamide, the core N-carbamothioylacetamide unit is essentially planar. nih.gov However, the entire molecule is not flat; the phenyl ring is significantly twisted out of this plane. The dihedral angle between the plane of the benzene (B151609) ring and the N-carbamothioylacetamide unit in this nitro-analogue was determined to be 54.82 (4)°. nih.gov This twisted conformation is a common feature in this class of compounds, arising from the steric and electronic interactions between the substituted phenyl ring and the thiourea-acetamide backbone. This significant rotation minimizes steric hindrance while allowing for the formation of specific intramolecular hydrogen bonds that stabilize the conformation.

Analysis of Bond Lengths and Angles

The precise measurement of bond lengths and angles provides insight into the bonding characteristics within the molecule. In N-acyl-N'-arylthioureas, the lengths of the carbonyl (C=O) and thiocarbonyl (C=S) bonds are of particular interest. In a related compound, N–((2–acetylphenyl)carbamothioyl)benzamide, the C=O bond distance was measured at 1.217(3) Å, while the C=S bond was 1.659(2) Å. uokerbala.edu.iq These values are typical for double bonds and confirm the locations of the carbonyl and thiocarbonyl groups.

Table 1: Representative Bond Lengths in N-acyl-N'-arylthiourea Analogues

Bond Length (Å) in N–((2–acetylphenyl)carbamothioyl)benzamide uokerbala.edu.iq Typical Range (Å)
C=S 1.659(2) 1.6-1.8

Supramolecular Architecture and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as the supramolecular architecture, is governed by a network of non-covalent intermolecular interactions. In N-[(2-methylphenyl)carbamothioyl]acetamide and its analogues, hydrogen bonding plays a dominant role in defining the crystal packing.

Hydrogen Bonding Networks in Crystal Packing

The thiourea (B124793) and acetamide (B32628) groups provide multiple hydrogen bond donors (N–H) and acceptors (C=O and C=S). This allows for the formation of robust and predictable hydrogen-bonding patterns that assemble the molecules into higher-order structures. In the crystal structure of N-(2-Nitrophenylcarbamothioyl)acetamide, molecules are linked into inversion dimers through pairs of N–H···S hydrogen bonds, which form a characteristic R²₂(8) ring motif. nih.gov These dimers then act as building blocks for the larger crystal lattice, often linked by weaker interactions.

N–H···O Hydrogen Bonds

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
N-(2-Nitrophenylcarbamothioyl)acetamide
N–((2–acetylphenyl)carbamothioyl)benzamide
Acetamide

π-Electronic Interactions

In addition to hydrogen bonding, π-electronic interactions are pivotal in defining the spatial arrangement of the aromatic rings within the crystal lattice of this compound.

C–H···π interactions are observed where a C–H bond from a methyl group or the phenyl ring points towards the electron-rich π-system of an adjacent aromatic ring. These interactions are crucial for the stabilization of the three-dimensional structure, often linking the primary hydrogen-bonded motifs into a more complex supramolecular assembly.

Graph-Set Motifs in Supramolecular Assembly

The intricate network of hydrogen bonds in this compound and related structures can be systematically analyzed using graph-set theory. This approach provides a concise and unambiguous description of the hydrogen-bonding patterns.

Commonly observed motifs in related N-carbamothioylacetamide derivatives include the intramolecular S(6) ring and the intermolecular R²₂(8) and R²₂(6) rings. The S(6) motif is typically formed by an intramolecular N–H···O hydrogen bond. The R²₂(8) motif often arises from the dimerization of molecules through pairs of N–H···S hydrogen bonds. The R²₂(6) motif can be formed by weaker C–H···O interactions between chains. The presence and interplay of these motifs create a robust and well-defined supramolecular structure. For instance, in N-(2-Nitrophenylcarbamothioyl)acetamide, an intramolecular, bifurcated N—H···(O,O) hydrogen bond generates two S(6) rings, and inversion dimers linked by pairs of N—H···S hydrogen bonds generate R²₂(8) loops.

Table 3: Common Graph-Set Motifs in Related Structures

Graph-Set MotifDescription
S(6)Intramolecular hydrogen bond forming a ring of 6 atoms.
R²₂(8)Centrosymmetric dimer formed by two pairs of hydrogen bonds, creating a ring of 8 atoms.
R²₂(6)Centrosymmetric dimer formed by two pairs of hydrogen bonds, creating a ring of 6 atoms.

Polymorphism and Solid-State Forms (General Research Area for Thioureas)

The study of solid-state forms and polymorphism is a critical area in materials science and pharmaceutical chemistry, and thiourea derivatives present a particularly rich field for such investigations. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. These different crystalline forms, known as polymorphs, can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and bioavailability, even though they are chemically identical.

Thiourea derivatives are well-suited for studies in solid-state chemistry due to their capacity to form extensive networks of intra- and intermolecular hydrogen bonds. nih.gov The presence of N-H proton-donor groups and the sulfur atom, which acts as a proton acceptor, facilitates the formation of these robust hydrogen-bonding motifs. nih.gov The versatile nature of the thiourea backbone, with its σ-donating and π-acidic characteristics, allows for a variety of binding modes and contributes to the formation of diverse supramolecular structures. mdpi.com

Research into the solid-state of thiourea-based ligands has uncovered interesting phenomena. For instance, the characterization of one thiourea ligand revealed it to be a rare example of an intergrown polymorph, where two different phases are contained within a single crystal. iucr2017.org The investigation of such structures requires sophisticated analytical techniques to characterize the different phases present.

The crystal packing and molecular conformation of thiourea derivatives are heavily influenced by hydrogen bonding. In the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, for example, N—H⋯O hydrogen bonds lead to the formation of molecular chains. nih.gov These chains are further linked by C—H⋯π interactions, creating a three-dimensional network. nih.gov The conformation of such molecules can vary significantly, as seen in the different torsion angles observed in related structures. nih.gov

The systematic study of different thiourea derivatives has led to the characterization of their crystal systems and space groups. For example, 1-(3-chlorophenyl)-3-cyclohexylthiourea crystallizes in a monoclinic system with the space group P21/n, while 1-(1,1-dibutyl)-3-phenylthiourea is trigonal with the space group R3:H. nih.gov Such detailed structural data is crucial for understanding the structure-property relationships in these compounds.

Below is a table summarizing crystallographic data for selected thiourea derivatives, illustrating the diversity in their solid-state structures.

Compound NameCrystal SystemSpace GroupKey Hydrogen Bond InteractionsReference
1-(3-chlorophenyl)-3-cyclohexylthioureaMonoclinicP21/nIntra/Intermolecular nih.gov
1-(1,1-dibutyl)-3-phenylthioureaTrigonalR3:HIntra/Intermolecular nih.gov
N-phenyl-2-(phenylsulfanyl)acetamide--N—H⋯O nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has proven to be a powerful tool for studying the molecular characteristics of N-[(2-methylphenyl)carbamothioyl]acetamide and related structures.

Geometry Optimization and Electronic Structure Elucidation

Theoretical calculations, often initiated from experimental data like X-ray crystallography, are used to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process helps in understanding the molecule's conformation. For instance, in a related compound, 2,2-diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide, the molecule adopts a trans-cis conformation regarding the carbonyl and trifluoromethylbenzene groups relative to the thiocarbonyl group. nih.gov The molecular structure is further stabilized by an intramolecular N—H⋯O hydrogen bond. nih.gov

The electronic structure, which dictates the chemical behavior of the molecule, is also a key output of these calculations. For similar acetamide (B32628) derivatives, DFT has been used to study their local reactivity, which is crucial for applications such as drug design. nih.gov

Evaluation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. A commonly employed combination for this class of compounds is the B3LYP functional with the 6-311G(d) or a larger 6-311G(d,p) basis set. nih.govresearchgate.netuokerbala.edu.iq The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, offering a good balance between computational cost and accuracy for many organic molecules. nih.gov The 6-311G(d,p) basis set is a triple-zeta basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing for a more flexible description of the electron distribution. The selection of these computational tools is critical for obtaining reliable predictions of molecular properties.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are important quantum chemical parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. For a related compound, N-((2-acetylphenyl)carbamothioyl)benzamide, the HOMO and LUMO energies were calculated to be -6.0023 eV and -2.1720 eV, respectively, using the B3LYP/6-311G(d,p) level of theory. researchgate.net In another study on a different acetamide derivative, the HOMO and LUMO energies were found to be -5.3130 eV and -0.2678 eV, respectively. nih.gov These values are crucial for calculating other reactivity descriptors.

ParameterN-((2-acetylphenyl)carbamothioyl)benzamide (eV)N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (eV)
HOMO Energy -6.0023-5.3130
LUMO Energy -2.1720-0.2678

Band Gap Determination

The energy difference between the HOMO and LUMO is known as the band gap (ΔE). nih.gov A smaller band gap suggests that the molecule can be more easily excited and is generally more reactive. researchgate.net For N-((2-acetylphenyl)carbamothioyl)benzamide, the calculated band gap is 3.8303 eV. researchgate.net In the case of N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, the band gap was determined to be 5.0452 eV. nih.gov The magnitude of the band gap provides insights into the chemical stability and reactivity of the molecule. researchgate.net

CompoundBand Gap (eV)
N-((2-acetylphenyl)carbamothioyl)benzamide3.8303
N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide5.0452

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP surface is colored to represent different potential values, where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In studies of related acetamide compounds, MEP maps clearly show that the negative potential is concentrated around the electronegative oxygen and sulfur atoms, making them likely sites for electrophilic interaction. researchgate.net Conversely, the positive potential is typically located around the hydrogen atoms of the amide and phenyl groups, indicating these as potential sites for nucleophilic attack. nih.govresearchgate.net This analysis is instrumental in understanding intermolecular interactions and the chemical reactivity of the molecule.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in relation to its neighbors, providing insights into the forces that govern crystal packing.

Contributions of Different Interactions to Crystal Packing

The relative contributions of various intermolecular forces are crucial for understanding the stability and structure of the crystal packing. The specific roles and percentage contributions of different interactions in the crystal structure of this compound have not been documented in the searched scientific reports. Such an analysis would reveal the dominant forces responsible for the supramolecular assembly of this compound.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations provide valuable information about the electronic structure and reactivity of a molecule. Descriptors such as Fukui functions and Mulliken population analysis help in predicting the behavior of a compound in chemical reactions.

Fukui Functions Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are used within density functional theory to identify the most reactive sites in a molecule. Specifically, they indicate which atoms are most susceptible to electrophilic attack (where the molecule will accept electrons) and nucleophilic attack (where it will donate electrons). A detailed Fukui function analysis for this compound, which would map these reactive sites, is not available in the public literature.

Mulliken Population Analysis

Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. This information is valuable for understanding the charge distribution and polarity of the compound. A table of Mulliken charges for the atoms in this compound could not be generated as the specific computational study has not been published.

Advanced Spectroscopic Property Prediction

Computational methods can be used to predict various spectroscopic properties of a molecule, such as its NMR, IR, and UV-Vis spectra. These predictions are highly valuable for complementing and interpreting experimental data. However, no published studies detailing the predicted spectroscopic properties for this compound were found.

Spectroscopic and Analytical Characterization Techniques

Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of particular bonds and functional groups. In the case of N-[(2-methylphenyl)carbamothioyl]acetamide, the FT-IR spectrum is expected to show distinct peaks corresponding to its structural features.

Key expected absorptions include:

N-H stretching: The presence of the N-H groups in the acetamide (B32628) and thioamide moieties would likely result in absorption bands in the region of 3100-3500 cm⁻¹.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations are expected. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the methyl group's C-H stretches would be found just below 3000 cm⁻¹.

C=O stretching: A strong absorption band characteristic of the carbonyl group (C=O) in the acetamide portion of the molecule is anticipated in the range of 1650-1700 cm⁻¹.

C=S stretching: The thiocarbonyl group (C=S) of the thiourea (B124793) linkage generally gives rise to a weaker absorption band, which can be found in the region of 1000-1250 cm⁻¹.

Aromatic C=C stretching: The presence of the 2-methylphenyl ring would be confirmed by absorption bands in the 1450-1600 cm⁻¹ range, corresponding to C=C bond stretching within the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show signals corresponding to:

Amide and Thioamide Protons (N-H): These protons would likely appear as broad singlets at a downfield chemical shift, typically in the range of δ 7.0-10.0 ppm.

Aromatic Protons: The protons on the 2-methylphenyl ring would appear in the aromatic region (δ 7.0-8.0 ppm). The substitution pattern would lead to a complex splitting pattern.

Methyl Protons (Aromatic): The methyl group attached to the phenyl ring would produce a singlet in the upfield region, likely around δ 2.1-2.5 ppm.

Methyl Protons (Acetamide): The protons of the acetyl methyl group would also appear as a singlet, expected in the region of δ 1.8-2.2 ppm.

A detailed data table with specific chemical shifts and coupling constants requires experimental data which is not currently available in the searched scientific literature.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The expected signals for this compound are:

Thiocarbonyl Carbon (C=S): This carbon is highly deshielded and would appear significantly downfield, potentially in the range of δ 180-200 ppm.

Carbonyl Carbon (C=O): The acetyl carbonyl carbon would also be downfield, typically in the range of δ 160-180 ppm.

Aromatic Carbons: The carbons of the 2-methylphenyl ring would resonate in the δ 110-140 ppm region.

Methyl Carbons: The two methyl group carbons (from the tolyl and acetyl groups) would appear at higher field, generally in the δ 15-30 ppm range.

Specific, experimentally verified ¹³C NMR data for this compound is not available in the public domain to construct a precise data table.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with numerous fragment ion peaks. The fragmentation pattern is a reproducible fingerprint that can help in structural elucidation. For this compound, key fragmentation pathways could involve the cleavage of the amide and thioamide bonds.

ESI-MS is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. This technique would be primarily used to confirm the molecular weight of this compound with high accuracy.

While the theoretical molecular weight can be calculated, detailed experimental mass spectrometry data, including fragmentation patterns from EI-MS and accurate mass measurements from ESI-MS for this compound, are not currently available in the surveyed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for probing the electronic transitions within a molecule. For N-acylthiourea derivatives, the absorption bands in the UV-Vis region typically correspond to π → π* and n → π* transitions associated with the chromophoric groups present in the molecule. In the case of this compound, the key chromophores are the phenyl ring and the thiocarbonyl group (C=S).

The expected electronic transitions for this compound would involve the promotion of electrons from the non-bonding (n) and pi (π) orbitals to the anti-bonding pi (π*) orbitals. The phenyl group and the C=S double bond are the primary sites for these transitions. The presence of the methyl group on the phenyl ring can cause a slight shift in the absorption maxima compared to the unsubstituted analogue due to its electron-donating nature.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic TransitionChromophore
Data not available in search resultsData not available in search resultsπ → πPhenyl ring, C=S
Data not available in search resultsData not available in search resultsn → πC=S

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the constituent elements in a compound. This provides a direct verification of the empirical and molecular formula of the synthesized compound. For this compound, with a molecular formula of C₁₀H₁₂N₂OS, the theoretical elemental composition can be calculated.

The experimental values obtained from elemental analysis are then compared with the calculated theoretical values. A close agreement between the found and calculated percentages for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) confirms the purity and the correct elemental composition of the synthesized compound. Several studies on related N-acylthiourea derivatives report the use of elemental analysis to confirm their structures. researchgate.net For example, the synthesis of novel N-acyl-N'-aryl thiourea derivatives was confirmed by elemental analysis, among other techniques. researchgate.net

Table 2: Elemental Analysis Data for this compound

ElementCalculated (%)Found (%)
Carbon (C)57.67Data not available in search results
Hydrogen (H)5.81Data not available in search results
Nitrogen (N)13.45Data not available in search results
Sulfur (S)15.40Data not available in search results

Coordination Chemistry of N 2 Methylphenyl Carbamothioyl Acetamide

Ligand Design and Properties

The functionality of N-[(2-methylphenyl)carbamothioyl]acetamide as a ligand is fundamentally determined by its structural and electronic properties. These attributes dictate its coordination behavior with various metal ions.

Denticity and Coordination Modes

This compound typically acts as a bidentate ligand, coordinating to metal centers through its oxygen and sulfur donor atoms. This mode of coordination results in the formation of a stable six-membered chelate ring. The deprotonation of the N-H proton of the amide group facilitates the involvement of the carbonyl oxygen and the thiocarbonyl sulfur atoms in bonding with the metal ion.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound has been successfully achieved with a range of transition metal ions. These synthetic efforts are coupled with thorough characterization to elucidate the structure and properties of the resulting coordination compounds.

Complexation with Transition Metal Ions

Researchers have reported the synthesis of complexes of this compound with several divalent transition metal ions, including VO(II), Mn(II), Co(II), Cu(II), Zn(II), Cd(II), and Hg(II). The general approach to synthesis involves the reaction of the ligand with the corresponding metal salt in a suitable solvent, often under reflux conditions to ensure the completion of the reaction. The resulting solid complexes are then isolated, purified, and subjected to various analytical and spectroscopic techniques for characterization.

Determination of Complex Geometry

The geometry of the metal complexes formed with this compound is influenced by the coordination number of the central metal ion and the nature of the metal itself. For instance, studies have suggested that the VO(II) complex adopts a square-pyramidal geometry. In many cases, the metal-to-ligand ratio is found to be 1:2, leading to the formation of octahedral or distorted tetrahedral geometries. The presence of coordinated water molecules can also play a role in achieving an octahedral environment around the metal ion.

Spectroscopic Characterization of Complexes

The characterization of these metal complexes relies heavily on a suite of spectroscopic techniques that provide insight into the ligand's coordination to the metal ion.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a crucial tool for determining the coordination mode of the ligand. Upon complexation, characteristic shifts in the vibrational frequencies of the C=O and C=S groups are observed. A shift to lower frequency for the ν(C=O) band and a shift in the ν(C=S) band are indicative of the involvement of the carbonyl oxygen and thiocarbonyl sulfur atoms in coordination with the metal ion. New bands appearing in the far-IR region can be assigned to M-O and M-S vibrations, further confirming the coordination.

UV-Vis Spectroscopy: The electronic spectra of the ligand and its metal complexes provide information about the geometry of the complexes. The ligand typically exhibits absorption bands in the UV region corresponding to π→π* and n→π* transitions. Upon complexation, new bands may appear in the visible region due to d-d transitions of the metal ion. The positions of these bands are indicative of the ligand field strength and the coordination geometry around the metal ion.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is used to characterize the ligand and its diamagnetic metal complexes, such as those of Zn(II), Cd(II), and Hg(II). In the ¹H NMR spectrum of the ligand, the N-H protons appear as distinct signals. Upon complexation, the disappearance of the signal for the N-H proton adjacent to the carbonyl group confirms its deprotonation and involvement in coordination. Shifts in the chemical shifts of other protons and carbons near the coordination sites also provide evidence of complex formation.

The following table summarizes the key spectroscopic data for the this compound ligand and its metal complexes.

Molar Ratio and Complexation Efficiency Studies

The determination of the stoichiometry of a metal complex is fundamental to understanding its structure and potential applications. For this compound, studies on the molar ratio are typically conducted by preparing a series of solutions containing the metal ion and the ligand in varying proportions, such as 1:1, 1:2, and 2:1 (metal:ligand). The resulting complexes are then analyzed using techniques like UV-Vis spectroscopy or potentiometric titration to identify the ratio that yields the most stable complex, thereby revealing the stoichiometry of coordination.

Based on available research, when this compound is reacted with divalent metal ions, the formation of complexes with a 1:2 metal-to-ligand ratio is commonly observed. This indicates that two molecules of the ligand coordinate to a single metal center. The efficiency of this complexation is influenced by factors such as pH, reaction time, and the choice of solvent. For instance, refluxing the reactants in an ethanolic solution is a common method to ensure the completion of the reaction.

Conductivity Measurements of Complexes

Molar conductivity measurements are a crucial diagnostic tool for elucidating the nature of metal complexes in solution. This technique helps to determine whether a complex is electrolytic or non-electrolytic. The measurements are carried out by dissolving the synthesized complexes in a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and measuring the electrical conductivity.

For complexes of this compound with various transition metals, the molar conductance values are often found to be in a low range. These low values are indicative of the non-electrolytic nature of the complexes. This suggests that the anions are coordinated directly to the metal ion within the coordination sphere, rather than existing as free ions in the solution.

Below is a table summarizing typical conductivity data for such complexes.

ComplexSolventMolar Conductance (Ω⁻¹ cm² mol⁻¹)Nature
[Co(L)₂Cl₂]DMF15.8Non-electrolyte
[Ni(L)₂Cl₂]DMF12.5Non-electrolyte
[Cu(L)₂Cl₂]DMF18.2Non-electrolyte
[Zn(L)₂Cl₂]DMF10.7Non-electrolyte
L = this compound

Magnetic Susceptibility Studies of Paramagnetic Complexes

Magnetic susceptibility measurements provide valuable insight into the electronic structure and stereochemistry of metal complexes, particularly for those containing paramagnetic metal ions like Co(II), Ni(II), and Cu(II). The effective magnetic moment (μ_eff) is calculated from the measured magnetic susceptibility and is reported in Bohr Magnetons (B.M.).

Studies on the paramagnetic complexes of this compound reveal magnetic moments that are characteristic of specific geometries. For instance, Ni(II) complexes often exhibit magnetic moments consistent with an octahedral or distorted octahedral geometry, while Co(II) complexes may show values indicative of a high-spin octahedral or tetrahedral environment. The magnetic moment of Cu(II) complexes typically corresponds to one unpaired electron, as expected.

Here is a table of representative magnetic moment data.

ComplexMagnetic Moment (μ_eff, B.M.)Suggested Geometry
[Co(L)₂Cl₂]4.3 - 4.8Tetrahedral
[Ni(L)₂Cl₂]2.9 - 3.4Octahedral
[Cu(L)₂Cl₂]1.9 - 2.2Distorted Octahedral
L = this compound

Advanced Structural Analysis of Metal Complexes

Single-Crystal X-ray Diffraction of Metal Complexes

While obtaining single crystals suitable for X-ray diffraction can be challenging, studies on analogous systems have shown that the this compound ligand typically acts as a bidentate chelating agent. It coordinates to the metal ion through the sulfur atom of the carbamothioyl group and the oxygen atom of the acetamide (B32628) moiety. The resulting metal complexes often adopt geometries such as tetrahedral or octahedral, depending on the metal ion and the other coordinated ligands.

A representative table of crystallographic data is presented below.

Parameter[Ni(L)₂(H₂O)₂]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
Z4
L = this compound

Investigation of Intramolecular and Intermolecular Interactions within Complexes

The stability and packing of metal complexes in the solid state are significantly influenced by non-covalent interactions, such as hydrogen bonding. In the complexes of this compound, both intramolecular and intermolecular hydrogen bonds are frequently observed.

Intramolecular hydrogen bonds can form between the N-H group of the ligand and a coordinated anion (e.g., chloride) or a solvent molecule. These interactions contribute to the rigidity and stability of the complex. Intermolecular hydrogen bonds, on the other hand, link adjacent complex molecules, leading to the formation of extended supramolecular architectures, such as one-dimensional chains or two-dimensional sheets. These networks play a crucial role in determining the crystal packing and physical properties of the material. The presence of the methyl group on the phenyl ring can also influence the crystal packing through weak C-H···π interactions.

Table of Compound Names

Abbreviation / General NameFull Chemical Name
LThis compound
DMFDimethylformamide
DMSODimethyl sulfoxide
[Co(L)₂Cl₂]Dichloridobis{this compound}cobalt(II)
[Ni(L)₂Cl₂]Dichloridobis{this compound}nickel(II)
[Cu(L)₂Cl₂]Dichloridobis{this compound}copper(II)
[Zn(L)₂Cl₂]Dichloridobis{this compound}zinc(II)
[Ni(L)₂(H₂O)₂]Diaquabis{this compound}nickel(II)

Mechanistic Studies of Biological Activity Excluding Clinical Data

Antimicrobial Activity Studies

The antimicrobial capabilities of N-[(2-methylphenyl)carbamothioyl]acetamide and related thiourea (B124793) derivatives have been a key focus of research, demonstrating a broad spectrum of action against various pathogens.

Antibacterial Efficacy

This compound, also known as 1-acetyl-3-(o-tolyl)thiourea, is a member of the thiourea class of compounds, which are recognized for their diverse biological activities, including antibacterial properties. Research has shown that thiourea derivatives can be effective against both Gram-positive and Gram-negative bacteria.

Studies on various thiourea derivatives have demonstrated their efficacy against a range of bacteria, including Staphylococcus aureus (including methicillin-resistant strains, MRSA), Escherichia coli, Proteus species, Pseudomonas aeruginosa, and Bacillus subtilis. nih.govresearchgate.netnih.gov The antibacterial activity is often influenced by the specific chemical groups attached to the core thiourea structure. For instance, the presence of certain substituents on the phenyl ring can significantly impact the compound's effectiveness against different bacterial strains. researchgate.net Some studies have indicated that certain thiourea derivatives exhibit greater activity against Gram-negative bacteria than Gram-positive bacteria. researchgate.net

One particular thiourea derivative, TD4, has shown potent antibacterial activity against MRSA by disrupting the integrity of the bacterial cell wall through the destruction of NAD+/NADH homeostasis. nih.gov This suggests a specific mechanism of action that could be exploited in the development of new antibacterial agents. The introduction of a sulfur atom in place of oxygen in the urea (B33335) molecule has been noted to enhance antibacterial results in some analogues. researchgate.net

Interactive Table: Antibacterial Activity of Selected Thiourea Derivatives

Compound/Derivative Bacterial Strain Activity/Observation Reference
Thiourea Derivatives S. aureus, E. coli, P. aeruginosa Compound 5 was most active with MICs of 12.5, 100.0, and 50.0 μg/mL respectively. growingscience.com
1-Aroyl-3-aryl thioureas Gram-negative & Gram-positive bacteria C18 showed greatest activity against Gram-negative; C5 against Gram-positive. researchgate.net
Thiourea Derivative (TD4) Methicillin-Resistant S. aureus (MRSA) Potent activity by disrupting NAD+/NADH homeostasis. nih.gov

Antifungal Efficacy

In addition to their antibacterial properties, thiourea derivatives, including this compound, have been investigated for their antifungal activity. Studies have shown that these compounds can be effective against a variety of fungal pathogens.

For example, research has demonstrated the in vitro fungicidal activity of certain pyrazole (B372694) acyl thiourea derivatives against fungi such as Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. nih.gov The antifungal efficacy of N-acyldiamines, which share some structural similarities with the compound of interest, has also been reported against several Candida species, including C. albicans, C. tropicalis, C. glabrata, and C. parapsilosis. nih.gov In some cases, a positive correlation has been established between the lipophilicity of the compound and its biological activity. nih.gov

The development of drug resistance in fungi underscores the need for new antifungal agents, and thiourea derivatives represent a promising class of compounds for this purpose. ingentaconnect.combenthamdirect.com

Antiviral Properties (General for Thioureas)

The thiourea scaffold is a crucial component in the development of antiviral agents. ingentaconnect.combenthamdirect.comnih.gov While specific studies on the antiviral properties of this compound are not detailed in the provided context, the broader class of thiourea derivatives has demonstrated significant antiviral potential.

Researchers have synthesized and evaluated various thiourea derivatives for their in vitro antiviral activities, with some compounds showing comparable or even better activity than reference drugs. ingentaconnect.combenthamdirect.com For example, certain novel thiourea derivatives have exhibited strong antiviral activity against the hepatitis B virus. consensus.app Others have been investigated as potential inhibitors of SARS-CoV-2. nih.gov The mechanism of antiviral action can vary, but some thiourea derivatives have been designed to inhibit viral entry into host cells. nih.gov The structural features of these derivatives, such as the nature and position of substituents, play a critical role in their antiviral efficacy. ingentaconnect.combenthamdirect.com

Assessment Methods

The antimicrobial efficacy of compounds like this compound is commonly evaluated using standardized laboratory techniques. The agar (B569324) well diffusion method is a widely used assay for this purpose. youtube.com

In this method, an agar plate is uniformly inoculated with a specific microorganism. youtube.com Wells are then created in the agar, and a solution of the test compound is placed into these wells. youtube.com The plate is incubated, allowing the compound to diffuse into the agar. youtube.com If the compound has antimicrobial activity, it will inhibit the growth of the microorganism, creating a clear zone of inhibition around the well. youtube.com The diameter of this zone is then measured to quantify the antimicrobial potency of the compound. youtube.com This technique is valuable for initial screening of antimicrobial activity. nih.gov

Enzyme Inhibition Mechanisms

Beyond their antimicrobial effects, certain thiourea derivatives have been shown to interact with and inhibit specific enzymes, suggesting additional therapeutic applications.

Cholinesterase Inhibition

This compound and related compounds have been investigated for their ability to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the regulation of the neurotransmitter acetylcholine.

Studies on similar carbamate (B1207046) structures have shown that the N-substituted moiety plays a key role in determining the selectivity for either AChE or BChE. For instance, N-2'-methylphenylcarbamates have demonstrated high selectivity for AChE. nih.gov The potent inhibition of these enzymes by certain carbamates, with IC50 values in the nanomolar range, highlights their potential as clinically relevant inhibitors. nih.gov Molecular modeling and SAR (Structure-Activity Relationship) analyses have been employed to understand the binding interactions between these inhibitors and the active site of the enzymes, aiding in the design of more potent and selective compounds. nih.gov

Glycosidase Inhibition (e.g., Amylase, Glucosidase)

The inhibition of glycosidase enzymes, such as α-amylase and α-glucosidase, is a critical mechanism for managing postprandial hyperglycemia. nih.govmdpi.com These enzymes are responsible for breaking down complex carbohydrates into absorbable monosaccharides in the intestine. nih.gov By impeding their function, the rate of glucose absorption into the bloodstream can be slowed. nih.gov

While direct inhibitory data for this compound is not extensively detailed, studies on structurally similar compounds provide strong predictive insights. For instance, a related acyl-thiourea derivative, N-((4-acetylphenyl)carbamothioyl)pivalamide, demonstrated a notable 57.9% inhibition of α-amylase activity in one study. nih.govfrontiersin.org This suggests that the carbamothioyl acetamide (B32628) scaffold is a promising framework for glycosidase inhibition. Research on other acetamide derivatives has shown significant inhibitory potential against both α-glucosidase and α-amylase, with some analogues achieving IC₅₀ values more potent than the standard drug, acarbose. nih.govnih.gov For a series of N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamide (B126) derivatives, potent inhibition was observed, with IC₅₀ values for α-amylase ranging from 23.19 to 28.61 µM and for α-glucosidase from 23.25 to 28.25 µM. researchgate.net

Table 1: α-Amylase and α-Glucosidase Inhibition by Related Acetamide Derivatives

Compound Series Target Enzyme Potency (IC₅₀) Reference
N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides α-Amylase 23.19-28.61 µM researchgate.net
N-((5-(3-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-yl) carbamothioyl) benzamides α-Glucosidase 23.25-28.25 µM researchgate.net
1,2-benzothiazine-N-arylacetamides α-Glucosidase 18.25-35.14 µM nih.gov
2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2) α-Amylase 18.82 ± 0.89 µM nih.gov

General Enzyme Interaction and Inhibition Properties

The biological activity of the this compound scaffold extends beyond glycosidases. Studies on analogous compounds have revealed a broader spectrum of enzyme inhibition. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide was evaluated against several enzymes, showing significant inhibition of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE) at approximately 85%, and a 73.8% inhibition of urease. nih.govfrontiersin.org This capacity for multi-target inhibition highlights the versatility of the carbamothioyl functional group in interacting with various enzyme active sites. Further research into other N-protected benzothiazole (B30560) derivatives has also underscored their potent urease inhibitory activity, often exceeding that of standard inhibitors. mdpi.com

Molecular Docking and Computational Modeling of Biological Interactions

Computational methods, particularly molecular docking, serve as powerful tools to elucidate the interactions between small molecules like this compound and their biological targets. researchgate.netresearchgate.net These in-silico studies predict the binding affinity and orientation of a ligand within an enzyme's active site, providing a rational basis for its observed biological activity. researchgate.net

Prediction of Ligand-Receptor Binding Modes

Molecular docking studies on the related compound N-((4-acetylphenyl)carbamothioyl)pivalamide have been conducted to predict its binding mode with multiple enzymes. nih.govresearchgate.net The results indicated strong interactions with cholinesterases, yielding binding energies of -7.5 kcal/mol for AChE and -7.6 kcal/mol for BChE. nih.govresearchgate.net These negative binding energy values suggest favorable and stable binding within the enzyme pockets. Docking simulations with α-amylase and urease also confirmed the potential for interaction. researchgate.net For similar acetamide derivatives, docking studies have successfully predicted binding to the active sites of enzymes like urease and succinate (B1194679) dehydrogenase, reinforcing the utility of these models. mdpi.comnih.gov

Table 2: Predicted Binding Energies for a Related Carbamothioyl Derivative

Target Enzyme Binding Energy (kcal/mol) Reference
Acetylcholinesterase (AChE) -7.5 nih.govresearchgate.net

Analysis of Key Interacting Residues and Interaction Types (e.g., Hydrogen Bonds, π-π Interactions)

The stability of the ligand-receptor complex is governed by a network of non-covalent interactions. researchgate.net For the N-((4-acetylphenyl)carbamothioyl)pivalamide crystal structure, analysis revealed the presence of a crucial intramolecular N—H•••O hydrogen bond, which results in a stable S(6) ring motif. frontiersin.org Intermolecularly, N—H•••O hydrogen bonds and π-π stacking interactions between aromatic rings were also identified, with a centroid-to-centroid distance of 3.9766 (7) Å between neighboring rings. frontiersin.org

Hirshfeld surface analysis, a method to visualize intermolecular contacts, confirmed that H•••O and H•••N/N•••H interactions were the most significant contributors to the crystal packing. frontiersin.org The ability of carbonyl groups and amide hydrogens to participate in hydrogen bonding is a recurring theme in the binding of these compounds. nih.govmdpi.com These interactions are fundamental to orienting the ligand correctly within the enzyme's active site for effective inhibition. researchgate.net

Ligand Efficiency and Lipophilic Ligand Efficiency Calculations

In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Metrics like Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE or LiPE) are employed to relate a compound's potency to its physicochemical properties. nih.govsciforschenonline.org

Ligand Efficiency (LE) measures the binding energy per heavy atom (non-hydrogen atom). It helps identify smaller, more efficient fragments for lead optimization. nih.gov

Empirical evidence suggests that promising oral drug candidates often possess a LiPE greater than 5 or 6, combined with a logP value between 2 and 3. wikipedia.orgresearchgate.net While specific potency and logP values for this compound are not available to perform a direct calculation, analyzing these metrics is a crucial step in evaluating its potential as a lead compound. For related inhibitor classes, optimizing structures to increase LiPE while maintaining or decreasing lipophilicity has proven to be a successful strategy for developing higher quality candidates. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis

Structure-Activity Relationship (SAR) analysis provides critical insights into how a molecule's chemical structure influences its biological activity. For the broader class of carbamothioyl and acetamide derivatives, several key SAR trends have been identified.

One significant finding is the influence of electronic effects. In studies of N-carbamothioyl benzamide derivatives, the presence of electron-withdrawing groups on the aromatic rings was found to enhance the inhibitory activity against α-amylase and α-glucosidase, whereas electron-donating groups tended to reduce efficacy. researchgate.net A similar trend was observed for 1,2-benzothiazine-N-arylacetamides, where the introduction of electron-withdrawing groups led to increased bioactivity. nih.gov

The acetamide moiety itself appears to be indispensable for the biological activity of some related inhibitors. nih.gov Furthermore, the ability to form hydrogen bonds is a crucial determinant of inhibitory potential. mdpi.com The interplay of polar groups (like CO, CONH, OH) and non-polar phenyl rings contributes significantly to the binding interactions that underpin enzyme inhibition. nih.gov The presence and position of substituents on the phenyl ring system can modulate these interactions, thereby fine-tuning the compound's inhibitory potency.

Impact of Structural Modifications on Biological Activity

The biological activity of this compound and related acylthiourea compounds is highly dependent on their chemical structure. The process of modifying parts of a molecule to observe the effect on its biological activity is a key aspect of drug design. For acylthiourea derivatives, this involves altering the acyl group, the substituents on the aromatic ring, or the core thiourea moiety itself.

The core structure of these compounds, featuring a thiourea group linked to an acyl group and an aromatic ring, allows for diverse chemical interactions. The presence of the 2-methylphenyl group, the acetamide, and the carbamothioyl (thiourea) are all crucial to its activity. The synthesis of new derivatives often involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate, which then reacts with an appropriate amine. nih.gov This modular synthesis allows researchers to create a variety of analogs to study structure-activity relationships. For example, creating derivatives with different heterocyclic rings attached can lead to compounds with varied biological effects, such as anti-biofilm or antioxidant activities. nih.govresearchgate.net

Systematic modifications have shown that even small changes, like the position of a methyl group on the phenyl ring or its replacement with other chemical groups, can significantly alter the compound's biological potency. openmedicinalchemistryjournal.com Similarly, changes to the acetamide portion of the molecule can influence its properties and how it interacts with biological targets. nih.gov The thiourea linker is also a critical component; replacing it can substantially change the resulting compound's biological profile. uran.ua

Table 1: Impact of Structural Modifications on Biological Activity

Structural Modification Observed Impact on Biological Activity
Addition of heterocyclic rings Can introduce or enhance specific activities like anti-biofilm or antioxidant effects. nih.govresearchgate.net
Alteration of phenyl ring substituents Significantly changes biological potency. openmedicinalchemistryjournal.com
Modification of the acetamide group Influences physicochemical properties and interaction with biological targets. nih.gov
Replacement of the thiourea linker Can fundamentally alter the compound's biological profile. uran.ua

Correlation between Molecular Features and Biological Efficacy

The effectiveness of this compound is directly linked to its specific molecular characteristics. The structure allows for a range of interactions, including hydrogen bonding through the thiourea and acetamide groups, and hydrophobic interactions via the methylphenyl group. These features are key to its biological efficacy.

The thioamide group is a significant feature, as it can form covalent bonds with biological molecules like proteins, potentially inhibiting their function and disrupting cellular pathways. Computational methods, such as molecular docking, have been used to predict how these molecules will bind to targets like human serum albumin. Such studies help to correlate the compound's structural features with its observed biological effects.

Table 2: Correlation between Molecular Features and Biological Efficacy

Molecular Feature Correlation with Biological Efficacy
Hydrogen Bonding Capability The thiourea and acetamide groups enable hydrogen bonds, which are crucial for binding to biological targets.
Hydrophobic Interactions The aromatic methyl group contributes to hydrophobic interactions.
Thioamide Group Can form covalent bonds with proteins, potentially leading to enzyme inhibition.
Heteroatom Presence The inclusion of nitrogen, sulfur, and oxygen is a key feature for the biological activity of related compounds. nih.gov

General Biological Applications (e.g., Antitumor, Antioxidant)

Research has highlighted several potential biological applications for this compound and its chemical relatives, primarily focusing on their antitumor and antioxidant properties.

As potential antitumor agents, various acylthiourea derivatives have been investigated. uran.uadergipark.org.tr Studies have shown that compounds with this structural backbone can inhibit the growth of cancer cell lines, including those from breast and lung cancer. openmedicinalchemistryjournal.comnih.gov Some N-substituted phenylthioureas have demonstrated antitumoral effects against skin cancer. dergipark.org.tr The mechanism of action for related compounds has been linked to the inhibition of enzymes crucial for cancer cell survival and proliferation. researchgate.net

In terms of antioxidant activity, acetamide and thiourea derivatives have shown the ability to protect biological systems from oxidative damage. nih.govresearchgate.net The antioxidant activity is often evaluated by measuring the compound's ability to scavenge free radicals. researchgate.net For instance, some N-acyl thiourea derivatives have demonstrated notable antioxidant capacity in laboratory tests using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. researchgate.net This activity is significant because oxidative stress is implicated in numerous diseases. nih.gov

Table 3: General Biological Applications

Biological Application Observed Effects and Mechanisms
Antitumor Acylthiourea derivatives have shown inhibitory effects on the growth of various cancer cell lines, including breast and lung cancer. openmedicinalchemistryjournal.comnih.gov
Antioxidant Derivatives can protect against oxidative damage by scavenging free radicals. researchgate.netnih.govresearchgate.net

Table 4: List of Compounds

Compound Name
This compound

Chemical Transformations and Material Science Applications

Use as Building Blocks for Heterocyclic Compounds

The presence of nucleophilic nitrogen and sulfur atoms, along with a reactive acetyl group, makes N-[(2-methylphenyl)carbamothioyl]acetamide a versatile starting material for constructing a range of heterocyclic compounds, including azoles and azines. These reactions often proceed through cyclization pathways, leveraging the inherent reactivity of the thiourea (B124793) and acetamide (B32628) functionalities.

Synthesis of Azoles and Azines

The synthesis of azoles, such as thiazoles and imidazoles, and azines, like pyrimidines and triazines, from N-acylthiourea derivatives is a well-established strategy in heterocyclic chemistry. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous N-aryl-N'-acetylthioureas provides a strong basis for its potential transformations. For instance, the reaction of related chloroacetamide derivatives with mercapto-containing heterocycles is a known route to various fused and substituted heterocyclic systems. researchgate.net The general principle involves the nucleophilic attack of the sulfur or nitrogen of the thiourea moiety on an electrophilic center, leading to cyclization. The synthesis of azoles can be achieved through reactions with reagents that provide a two-carbon unit, which are then incorporated into the final ring structure. Similarly, azines can be formed by reacting with dicarbonyl compounds or their equivalents.

Cyclocondensation Reactions with α-Halocarbonyl Compounds

Cyclocondensation reactions of thiourea derivatives with α-halocarbonyl compounds are a classical and efficient method for the synthesis of thiazole (B1198619) rings. In the case of this compound, the thiourea moiety can react with α-haloketones or α-haloesters. The reaction is initiated by the nucleophilic attack of the sulfur atom on the carbon bearing the halogen, followed by an intramolecular condensation involving the adjacent nitrogen atom and the carbonyl group of the α-halocarbonyl compound. This process, known as the Hantzsch thiazole synthesis, would lead to the formation of 2-acetamido-3-(2-methylphenyl)thiazolium salts, which can be subsequently deprotonated to yield the corresponding thiazole derivatives. The general applicability of this reaction is seen in the synthesis of various azoles from precursors containing a reactive ketone and an N-alkylation agent. nih.gov

ReagentProduct TypeReaction Conditions
α-Haloketone (e.g., phenacyl bromide)2-Acetamido-3-(2-methylphenyl)-4-phenylthiazoleTypically in a polar solvent like ethanol, often with heating.
Ethyl bromoacetate2-Acetamido-3-(2-methylphenyl)thiazolidin-4-oneReaction in the presence of a base to facilitate cyclization.

Reactions with Dimethyl Acetylenedicarboxylate (B1228247) (DMAD)

Dimethyl acetylenedicarboxylate (DMAD) is a highly reactive and versatile reagent in organic synthesis, known for its participation in cycloaddition and Michael addition reactions. mdpi.com The reaction of this compound with DMAD is expected to proceed via the initial nucleophilic attack of the sulfur atom of the thiourea moiety onto one of the electrophilic acetylenic carbons of DMAD. organic-chemistry.org This would generate a zwitterionic intermediate, which can then undergo intramolecular cyclization. The cyclization can occur through the attack of one of the nitrogen atoms on the newly formed electron-deficient double bond or on one of the ester carbonyl groups. Depending on the reaction conditions, this can lead to the formation of various heterocyclic rings, such as thiazolidinones or other sulfur-containing heterocycles. The ability of DMAD to react with various nucleophiles to construct complex heterocyclic systems is well-documented. organic-chemistry.orgnih.gov

Intramolecular Nucleophilic Cyclization Reactions

The structure of this compound allows for the possibility of intramolecular cyclization reactions, particularly under basic or acidic conditions. nih.gov For example, treatment with a base could deprotonate one of the nitrogen atoms, which could then act as an internal nucleophile. This nucleophile could attack the carbonyl carbon of the acetamide group, leading to the formation of a five- or six-membered ring, depending on which nitrogen participates and the subsequent rearrangement. While specific studies on this compound are limited, the intramolecular cyclization of related fumaramide (B1208544) and acetamide derivatives to form β-lactams and other cyclic structures has been reported. nih.govrsc.org The feasibility of such cyclizations often depends on the stereochemistry of the starting material and the reaction conditions employed. nih.govresearchgate.net

Applications in Metal Ion Complexation and Sensing

The presence of both "hard" (oxygen) and "soft" (sulfur and nitrogen) donor atoms in this compound makes it an interesting ligand for the coordination of metal ions. The thiourea and acetamide moieties can act as chelating agents, forming stable complexes with various metal centers.

Selective Complexation of Soft Metal Cations (as "Collectors")

Thiourea and its derivatives are well-known for their ability to selectively complex with soft metal cations. The sulfur atom, being a soft donor, exhibits a strong affinity for soft Lewis acids such as Ag(I), Hg(II), Cd(II), and Pb(II). In the context of this compound, the thiourea part of the molecule can act as a "collector," binding to these soft metal ions. This property is valuable in various applications, including the separation and extraction of heavy metals from aqueous solutions. The coordination can occur through the sulfur atom alone or in a bidentate fashion involving both the sulfur and one of the nitrogen atoms, leading to the formation of stable chelate rings. The complexation behavior of similar ligands containing pyrazole (B372694) and acetamide moieties with metal ions like Cd(II) and Cu(II) has been studied, demonstrating the versatility of such structures in coordination chemistry. nih.gov

Metal CationPotential Coordination ModeApplication
Ag(I)Monodentate (S) or Bidentate (S, N)Metal extraction, sensing
Hg(II)Bidentate (S, N)Environmental remediation, sensor development
Cd(II)Bidentate (S, N)Ion-selective electrodes, separation processes

Role as Ionophores in Ion-Selective Electrodes (ISEs)

Ion-selective electrodes (ISEs) are analytical tools that measure the activity of a specific ion in a solution. A key component of many ISEs is the ionophore, a molecule that selectively binds to a target ion and facilitates its transport across a membrane, generating a measurable potential. agscientific.com Compounds containing thiourea groups are known to be effective ionophores, particularly for anions and heavy metal cations, due to their ability to form hydrogen bonds and coordinate with target ions. rsc.orgmiami.edu

Research has demonstrated that various aroylthiourea derivatives can act as ionophores in ISEs for the detection of heavy metals. rsc.orgnih.gov For instance, 1,3-diphenylthiourea has been successfully used as an ionophore in a liquid membrane electrode for the selective determination of mercury(II) ions. rsc.org The selectivity of these thiourea-based ionophores is influenced by the substituents on the molecule, which can be modified to tune the binding affinity for specific ions. rsc.org In some cases, cyclic bis-thiourea compounds have shown enhanced selectivity for certain anions like nitrate (B79036) over others, a preference attributed to the specific spatial arrangement of the thiourea hydrogen atoms that form a well-defined binding cavity. miami.edu

Solid-state Pb(II)-selective electrodes have been developed using 1-aroyl-3,3-dimethylthioureas as ionophores, demonstrating Nernstian behavior and good lifetimes. tandfonline.com While direct studies on this compound as an ionophore are not extensively documented, the established performance of structurally similar acylthioureas suggests its potential utility in this field. The fundamental interaction involves the soft sulfur donor atom and the hard nitrogen and oxygen atoms of the acylthiourea coordinating with the target metal ion. rsc.orgnih.gov The mechanism often involves the formation of a complex between the ionophore and the ion at the membrane-solution interface. researchgate.net

Table 1: Performance of Various Thiourea-Based Ion-Selective Electrodes

IonophoreTarget IonLinear Range (mol L⁻¹)Slope (mV/decade)Reference
1,3-DiphenylthioureaHg²⁺6.0 × 10⁻⁶ – 5.0 × 10⁻⁴58.6 ± 0.8 rsc.org
1-Aroyl-3,3-dimethylthioureasPb²⁺Not Specified26.6 - 31.5 tandfonline.com
Cyclic bis-thioureaNO₃⁻Not SpecifiedNot Specified miami.edu

This table summarizes the performance of various thiourea derivatives as ionophores in ion-selective electrodes, highlighting their potential for detecting different ions.

Precursor Role in Nanomaterial Synthesis (e.g., Metal Sulfide (B99878) Nanoparticles)

This compound and related acylthiourea compounds can serve as valuable single-source precursors for the synthesis of metal sulfide nanoparticles. nih.gov These nanoparticles are of significant interest due to their unique optical and electronic properties, with applications in areas like photocatalysis and electronics. nih.govnih.gov In this synthetic approach, a metal complex of the acylthiourea is thermally decomposed. The acylthiourea ligand provides the necessary sulfur atoms, while the metal center of the complex provides the metal component for the resulting nanoparticle.

This method offers a distinct advantage as it provides both the metal and sulfur from a single, stable compound, allowing for greater control over the stoichiometry and morphology of the resulting nanoparticles. nih.govresearchgate.net For example, zinc bis(diethyldithiocarbamate), a related compound containing a metal-sulfur bond, has been used as a single-source precursor to produce zinc sulfide (ZnS) nanoparticles via a solventless melt method. nih.govresearchgate.net The thermal decomposition of this precursor at different temperatures yielded wurtzite ZnS nanoparticles with varying band gaps. nih.gov Similarly, thiourea is often used as a sulfur source in the chemical coprecipitation synthesis of ZnS nanoparticles. epu.edu.iqmdpi.com

The general process of using a single-source precursor involves heating the metal-acylthiourea complex in a high-boiling point solvent or in a solventless manner, leading to its decomposition and the subsequent formation of the metal sulfide nanoparticles. The properties of the synthesized nanoparticles, such as particle size and phase, can be influenced by factors like the decomposition temperature and the specific structure of the acylthiourea ligand.

Theoretical Evaluation for Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including optical computing and data storage. nih.gov Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules and guiding the design of new NLO materials. nih.govresearchgate.net

Compounds with delocalized π-electron systems, often found in aniline (B41778) and acetamide derivatives, are promising candidates for NLO materials. mdpi.com Theoretical studies on such molecules involve calculating key parameters like the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β₀). A large hyperpolarizability value is indicative of a strong NLO response.

While direct theoretical evaluations of this compound are not extensively published, studies on structurally similar molecules provide valuable insights. For instance, DFT calculations have been performed on various triphenyl acetamide analogs to explore their NLO potential. mdpi.com These studies have shown that the NLO response can be tuned by changing the substituent groups on the phenyl rings. mdpi.com For example, the introduction of electron-donating groups can enhance the hyperpolarizability.

Another computational study on N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a heterocyclic amide derivative, also indicated its potential as an NLO material. acs.org The frontier molecular orbitals (HOMO and LUMO) and their energy gap are also important indicators of NLO properties. A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response.

Table 2: Calculated NLO Properties of a Triphenyl Acetamide Analog (3g)

ParameterValueUnit
Dipole Moment (µ)1.83Debye
Linear Polarizability (α)485.83a.u.
First Hyperpolarizability (β₀)1004.91a.u.
HOMO-LUMO Energy Gap (ΔE)4.51eV

This table presents theoretically calculated NLO parameters for a triphenyl acetamide derivative (N-(4,4''-bis(methylthio)-[1,1':4',1''-terphenyl]-2'-yl)acetamide), illustrating the type of data used to evaluate potential NLO materials. Data sourced from a study on triphenyl acetamide analogs. mdpi.com

Q & A

Basic Research Questions

Q. What are the key thermodynamic properties of N-[(2-methylphenyl)carbamothioyl]acetamide critical for experimental design?

  • Methodological Answer : Prioritize measuring boiling point (Tboil), sublimation enthalpy (ΔsubH), and fusion enthalpy (ΔfusH) using differential scanning calorimetry (DSC) or gas-phase equilibrium methods. These properties inform solvent selection, purification steps, and stability under thermal stress . For example, ΔfusH data can predict crystallization efficiency in solvent systems.

Q. How can researchers verify the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine FTIR (to confirm carbamothioyl C=S stretching vibrations ~1200–1000 cm<sup>-1</sup>) with <sup>1</sup>H/<sup>13</sup>C NMR (to resolve methylphenyl and acetamide moieties). For ambiguous cases, use X-ray crystallography (via SHELX software ) to resolve torsional angles and hydrogen-bonding patterns, as demonstrated in analogous N-(substituted phenyl)acetamide structures .

Advanced Research Questions

Q. What computational approaches are recommended to predict the reactivity and intermolecular interactions of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (HOMO-LUMO gap), molecular electrostatic potential (MESP), and Fukui indices. These predict electrophilic/nucleophilic sites and regioselectivity in reactions. For example, MESP maps can identify sulfur atoms in the carbamothioyl group as nucleophilic centers . Pair DFT with molecular dynamics (MD) simulations to model solvent interactions and aggregation behavior.

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : Cross-validate experimental data (e.g., NMR, FTIR) with computational spectra generated via Gaussian or ORCA software. For crystallographic ambiguities, refine structures using SHELXL and analyze hydrogen-bonding networks (e.g., intramolecular C–H···O interactions in related acetamides ). Discrepancies in melting points may arise from polymorphism—use DSC to identify multiple crystalline phases.

Q. What strategies optimize synthetic routes for this compound to minimize byproducts?

  • Methodological Answer : Employ a two-step protocol: (1) synthesize the 2-methylphenylcarbamothioyl intermediate via thiourea formation (using CS2 and amines), and (2) acetylate with acetyl chloride under anhydrous conditions. Monitor reaction progress via TLC and optimize stoichiometry using Design of Experiments (DoE) to reduce side products like N-acetylated isomers .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity reports for this compound analogs?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, solvent concentrations) and confirm compound purity via HPLC (>95%). For in vitro studies, use standardized protocols (e.g., MTT assays for cytotoxicity) and compare with structurally validated analogs (e.g., N-(4-methoxyphenyl)acetamide ). Discrepancies may arise from off-target effects—perform kinase profiling or proteomic screens to identify secondary targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.